molecular formula C11H14BFN2O4 B571841 5-Fluoro-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1309982-34-0

5-Fluoro-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B571841
CAS RN: 1309982-34-0
M. Wt: 268.051
InChI Key: GDEKBKYIHZPOFZ-UHFFFAOYSA-N
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Description

“5-Fluoro-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound . This compound contains a fluorine atom and a nitro group, which can significantly affect its chemical properties .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various methods such as X-ray diffraction . The compound has a molecular weight of 262.09 .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex and varied. As an organoboron compound, it can participate in various transformation processes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. The compound is solid in form .

Future Directions

The future directions for “5-Fluoro-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” could involve its use in various applications in pharmacy and biology, given its structural similarity to other organoboron compounds that have wide-ranging applications .

Mechanism of Action

Target of Action

Boronic acid derivatives are often used in the suzuki-miyaura cross-coupling reactions , which suggests that the compound might interact with palladium catalysts and various organic substrates in these reactions.

Mode of Action

The compound likely participates in the Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic ester moiety of the compound can undergo transmetalation with a palladium catalyst, forming a new carbon-carbon bond . The presence of the fluorine atom might influence the reactivity of the compound, as fluoropyridines are known to have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Biochemical Pathways

The compound’s potential role in suzuki-miyaura cross-coupling reactions suggests that it could be involved in the synthesis of various organic compounds . These reactions are widely used in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds .

Result of Action

The molecular and cellular effects of the compound’s action are likely dependent on the specific context of its use. In the context of Suzuki-Miyaura cross-coupling reactions, the compound could contribute to the formation of new carbon-carbon bonds, facilitating the synthesis of various organic compounds .

Action Environment

Environmental factors such as temperature, pH, and the presence of other reactants can influence the compound’s action, efficacy, and stability. For instance, the rate of protodeboronation of pinacol boronic esters has been reported to be considerably accelerated at physiological pH . Additionally, the compound’s reactivity might be influenced by the presence of other reactants in Suzuki-Miyaura cross-coupling reactions .

properties

IUPAC Name

5-fluoro-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BFN2O4/c1-10(2)11(3,4)19-12(18-10)9-8(15(16)17)5-7(13)6-14-9/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEKBKYIHZPOFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=N2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BFN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694469
Record name 5-Fluoro-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1309982-34-0
Record name 5-Fluoro-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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